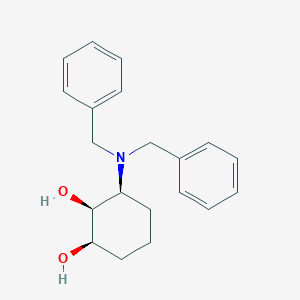

rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol

Beschreibung

rel-(1R,2S,3S)-3-(Dibenzylamino)cyclohexane-1,2-diol (CAS: 868771-01-1) is a stereochemically complex cyclohexane derivative featuring a dibenzylamino group at position 3 and hydroxyl groups at positions 1 and 2. Its molecular formula is C₂₆H₃₁NO₂, with a molecular weight of 389.53 g/mol . The compound is structurally related to cyclitol derivatives, which are known for their roles in medicinal chemistry and chiral synthesis.

Key applications of this compound are inferred from its structural analogs, which are often used as intermediates in pharmaceuticals or ligands for asymmetric catalysis .

Eigenschaften

Molekularformel |

C20H25NO2 |

|---|---|

Molekulargewicht |

311.4 g/mol |

IUPAC-Name |

(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol |

InChI |

InChI=1S/C20H25NO2/c22-19-13-7-12-18(20(19)23)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,22-23H,7,12-15H2/t18-,19+,20-/m0/s1 |

InChI-Schlüssel |

LCYFRMAJUZEBOV-ZCNNSNEGSA-N |

Isomerische SMILES |

C1C[C@@H]([C@@H]([C@@H](C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Kanonische SMILES |

C1CC(C(C(C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol” typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via hydroboration-oxidation or other hydroxylation reactions.

Attachment of the Dibenzylamino Group: The dibenzylamino group can be attached through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Hydroxylgruppen können oxidiert werden, um Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die funktionellen Gruppen oder den Cyclohexanring zu modifizieren.

Substitution: Die Dibenzylaminogruppe kann durch nucleophile oder elektrophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride.

Hauptprodukte

Oxidationsprodukte: Ketone, Aldehyde.

Reduktionsprodukte: Modifizierte Cyclohexanderivate.

Substitutionsprodukte: Verschiedene substituierte Cyclohexanderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von „rel-(1R,2S,3S)-3-(Dibenzylamino)cyclohexan-1,2-diol“ beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann ihre Wirkung durch kompetitive Inhibition, allosterische Modulation oder Rezeptorbindung ausüben, was zu Veränderungen in biochemischen Stoffwechselwegen und physiologischen Reaktionen führt.

Wirkmechanismus

The mechanism of action of “rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through competitive inhibition, allosteric modulation, or receptor binding, leading to changes in biochemical pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

rel-(1R,2S,3S,4R,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol

- Molecular Formula : C₃₄H₃₆O₆

- Molecular Weight : 540.65 g/mol

- Key Features: Contains four benzyloxy groups instead of a dibenzylamino group. The increased hydrophobicity from benzyl ethers enhances its utility in organic synthesis as a protective group intermediate.

- Applications : Used in chiral catalyst preparation and as a building block for glycosidase inhibitors .

rel-(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine

- Molecular Formula : C₂₀H₂₆N₂

- Molecular Weight : 294.44 g/mol

- Key Features : A diamine derivative without hydroxyl groups. The absence of diol functionality limits its hydrogen-bonding capacity but makes it suitable for coordinating metals in catalytic complexes.

- Applications : Acts as a ligand in transition metal catalysts for asymmetric hydrogenation .

cis-3,5-Cyclohexadiene-1,2-diol (cis-1,2-Dihydrocatechol)

Data Table: Structural and Functional Comparison

Biologische Aktivität

rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol is a compound of interest due to its potential biological activities. This compound, with the CAS number 868771-06-6 and molecular formula CHNO, has been investigated for its pharmacological properties, particularly in the context of its interactions with biological systems.

- Molecular Weight : 311.41 g/mol

- Structure : The compound features a cyclohexane ring substituted with a dibenzylamino group and two hydroxyl groups at positions 1 and 2.

Biological Activity Overview

The biological activity of rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol has been explored in various studies focusing on its potential effects on cellular processes, including cytotoxicity and enzyme inhibition.

Cytotoxicity

Recent studies have demonstrated that compounds similar to rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol exhibit cytotoxic effects on various cancer cell lines. For instance:

- The compound showed submicromolar cytotoxic activity against B16 melanoma cells, indicating its potential as an anticancer agent .

- A comparative analysis revealed that the enantiomerically pure forms of related compounds did not significantly differ in cytotoxic activity compared to their racemic counterparts .

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor of specific enzymes involved in cancer progression:

- Molecular docking studies suggest that rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol interacts with the colchicine binding site of tubulin, which is crucial for microtubule dynamics in cancer cells .

- Inhibition of tubulin polymerization was observed with related compounds, supporting the hypothesis that this compound could exert antivascular activities through similar mechanisms .

Case Studies

Several case studies have highlighted the biological implications of rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol:

| Study | Findings |

|---|---|

| Study 1: Cytotoxicity Assessment | Demonstrated significant cytotoxic effects on B16 melanoma cells at submicromolar concentrations. |

| Study 2: Enzyme Interaction | Showed that the compound inhibits tubulin polymerization in vitro, suggesting potential for cancer treatment. |

| Study 3: Molecular Docking | Confirmed binding affinity to the colchicine site on tubulin via computational modeling. |

The proposed mechanism of action for rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol involves:

- Binding to Tubulin : The compound's structure allows it to bind effectively to tubulin's colchicine site.

- Inhibition of Microtubule Dynamics : By inhibiting tubulin polymerization, the compound disrupts normal mitotic processes in cancer cells.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.